molecular formula C8H12N2O2 B1606676 ethyl 3-(1H-imidazol-5-yl)propanoate CAS No. 52237-38-4

ethyl 3-(1H-imidazol-5-yl)propanoate

Cat. No.: B1606676
CAS No.: 52237-38-4
M. Wt: 168.19 g/mol
InChI Key: LWHFDBRSCJFSGR-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-imidazol-5-yl)propanoate is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1H-imidazol-5-yl)propanoate typically involves the reaction of imidazole with ethyl acrylate under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic imidazole attacks the electrophilic carbon-carbon double bond of ethyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents (e.g., methyl iodide).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine, methyl iodide

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Ethyl 3-(1H-imidazol-5-yl)propanol

    Substitution: Halogenated or alkylated imidazole derivatives

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(1H-imidazol-5-yl)propanoate serves as a versatile building block for synthesizing bioactive compounds. Its imidazole ring structure is crucial for:

  • Developing new antimicrobial agents.
  • Creating potential anticancer drugs due to its ability to interact with biological targets.

Biological Interactions

Research indicates that this compound may interact with various enzymes and receptors, which is essential for understanding its pharmacodynamics:

  • Enzyme Inhibition: Studies suggest that it may inhibit certain enzyme pathways, making it a candidate for drug development targeting specific diseases.
  • Receptor Binding: Preliminary data indicate binding affinities to receptors that could lead to therapeutic effects, particularly in neurology and oncology.

Material Science

In addition to its biological applications, this compound has potential uses in material science:

  • As a catalyst in organic reactions.
  • In the development of novel materials with specific properties due to its unique chemical structure.

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial properties against various bacterial strains. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Properties
Research into the anticancer potential of this compound revealed that it could induce apoptosis in cancer cells through modulation of specific signaling pathways. This effect was observed in vitro using human cancer cell lines.

Mechanism of Action

The mechanism of action of ethyl 3-(1H-imidazol-5-yl)propanoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various molecular pathways, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Ethyl 3-(1H-imidazol-5-yl)propanoate can be compared with other imidazole derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester. It may have different solubility and reactivity properties.

    Ethyl 2-(1H-imidazol-5-yl)acetate: Contains an acetate group instead of a propanoate group. This difference in chain length can affect its reactivity and biological activity.

    Imidazole-4-acetic acid: Lacks the ester group and has a carboxylic acid group instead. This compound may have different acidity and solubility properties.

Biological Activity

Ethyl 3-(1H-imidazol-5-yl)propanoate is a compound characterized by its imidazole ring and ethyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. The structural features of this compound play a crucial role in its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2. The imidazole ring contributes to its reactivity and biological properties. Here is a summary of its structural features:

Feature Description
Molecular Formula C8H12N2O2
Imidazole Ring A five-membered aromatic heterocycle with two nitrogen atoms
Functional Group Ethyl ester attached to a propanoate chain

Antimicrobial Properties

Recent studies have indicated that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown weak growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) around 16 µg/mL. Some analogues demonstrated even stronger activity (MIC ≤ 0.25 µg/mL) without cytotoxic effects on human cells .

Antifungal Activity

The antifungal properties of imidazole derivatives are well-documented. This compound may share similar mechanisms with other imidazole compounds that inhibit fungal growth by targeting essential enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent investigation focused on the antimicrobial properties of various imidazole derivatives, including this compound. The study highlighted that certain substitutions on the imidazole ring could enhance antimicrobial efficacy while minimizing toxicity to human cells .
  • Fungal Inhibition Mechanism : Research has shown that compounds similar to this compound can effectively inhibit fungal growth by disrupting cell membrane integrity and function, leading to cell death .

Safety and Toxicity

This compound has been classified with certain safety warnings, indicating it is harmful if swallowed and can cause skin irritation . Therefore, while exploring its biological activities, safety profiles must also be considered.

Properties

IUPAC Name

ethyl 3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHFDBRSCJFSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321388
Record name Ethyl 3-(1H-imidazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52237-38-4
Record name NSC374126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(1H-imidazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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